2,2'-Dibromodiphenyl ether

Description

Propriétés

IUPAC Name |

1-bromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSKYMHFNWGUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879850 | |

| Record name | BDE-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51452-87-0 | |

| Record name | 2,2'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2'-Dibromodiphenyl Ether: Synthesis, Reactivity, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,2'-dibromodiphenyl ether, a key chemical intermediate. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its synthesis, details its utility as a precursor in advanced chemical transformations, and provides robust protocols for its characterization and handling. The insights herein are curated to empower researchers in leveraging this molecule for novel applications in materials science, organic synthesis, and pharmaceutical development.

Core Compound Identification and Physicochemical Properties

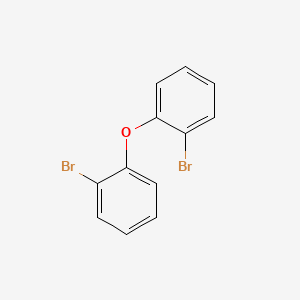

2,2'-Dibromodiphenyl ether is a symmetrical diaryl ether featuring a bromine atom on each phenyl ring ortho to the ether linkage. This specific substitution pattern imparts unique steric and electronic properties that are foundational to its reactivity.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 51452-87-0[1]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-(2-bromophenoxy)benzene | [1] |

| Molecular Formula | C₁₂H₈Br₂O | [1] |

| Molecular Weight | 328.00 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)Br)OC2=CC=CC=C2Br | [1] |

| InChIKey | JMSKYMHFNWGUJG-UHFFFAOYSA-N | [1] |

Synthesis of the Diaryl Ether Core: The Ullmann Condensation

The formation of the aryl-oxygen-aryl bond is a cornerstone of organic synthesis, with the Ullmann condensation being a classic and reliable method.[2] This copper-catalyzed reaction joins an aryl halide with a phenol (or its corresponding phenoxide) to form a diaryl ether.[2][3] For the synthesis of 2,2'-dibromodiphenyl ether, this would typically involve the reaction of 2-bromophenol with 1-bromo-2-iodobenzene or a similar activated aryl halide.

Mechanistic Rationale

The Ullmann condensation is not merely a simple nucleophilic substitution; it is a complex, copper-mediated process. The prevailing mechanism involves a Cu(I)/Cu(III) catalytic cycle.[3] The reaction is initiated by the formation of a copper phenoxide species. This Cu(I) intermediate undergoes oxidative addition with the aryl halide, forming a transient, high-energy Cu(III) species. The desired diaryl ether is then formed via reductive elimination, regenerating the active Cu(I) catalyst. The choice of a strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) is critical to deprotonate the phenol, facilitating the formation of the initial copper phenoxide.[3][4] High-boiling polar solvents like DMF or NMP are often required to achieve the high temperatures (often >100-220°C) necessary for the reaction to proceed efficiently.[3]

Caption: Catalytic cycle for the copper-mediated Ullmann condensation.

Generalized Experimental Protocol: Ullmann Diaryl Ether Synthesis

This protocol describes a general method for the copper-catalyzed synthesis of diaryl ethers, which can be adapted for 2,2'-dibromodiphenyl ether.

Materials:

-

Aryl Halide (e.g., 1-bromo-2-iodobenzene)

-

Phenol (e.g., 2-bromophenol)

-

Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (5-10 mol%)[4]

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)[4]

-

Anhydrous, high-boiling solvent (e.g., NMP, DMF, or acetonitrile)[3][4]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), Cs₂CO₃ (2.0 eq), and the copper catalyst (0.05-0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-150°C, solvent-dependent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure diaryl ether.

Key Chemical Transformations and Applications

The two ortho-bromine atoms on 2,2'-dibromodiphenyl ether are versatile synthetic handles, enabling its use as a scaffold for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[5][6][7] For 2,2'-dibromodiphenyl ether, this allows for the sequential or simultaneous replacement of the bromine atoms with various aryl, heteroaryl, or vinyl groups. This is a paramount strategy in drug discovery for building biaryl structures, which are common motifs in pharmacologically active molecules.

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the diaryl ether, forming a Pd(II) intermediate.[5]

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid), facilitating the transfer of its organic group to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,2'-Dibromodiphenyl ether (1.0 eq)

-

Arylboronic acid (2.2 eq for double coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

-

Base (e.g., K₂CO₃, K₃PO₄, 3.0 eq)[8]

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)[5]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reagent Loading: In a reaction vessel suitable for heating, combine 2,2'-dibromodiphenyl ether, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: De-gas the vessel by evacuating and backfilling with an inert gas several times.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture (typically 80-110°C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography to isolate the coupled product.

Photocatalytic Debromination

While often studied in the context of environmental remediation of polybrominated diphenyl ethers (PBDEs), photocatalytic debromination is a relevant transformation.[9][10][11] This process uses a semiconductor photocatalyst (e.g., TiO₂, BiVO₄) and a light source to reductively cleave the C-Br bonds.[9][10] For a researcher, this reaction could be employed as a mild method to synthesize diphenyl ether or mono-brominated intermediates from 2,2'-dibromodiphenyl ether. The mechanism often involves the generation of electron-hole pairs in the catalyst upon irradiation, with the electrons being responsible for the reductive debromination.[11]

Caption: Conceptual workflow for a photocatalytic debromination experiment.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2,2'-dibromodiphenyl ether is essential. The following table summarizes the expected spectroscopic signatures based on the compound's structure and general principles of spectroscopic analysis for ethers.[12]

| Technique | Expected Signature | Rationale |

| ¹H NMR | Multiplets in the aromatic region (~6.8-7.6 ppm) | Protons on the phenyl rings will exhibit complex splitting patterns due to coupling with neighboring protons. The exact shifts are influenced by the electron-withdrawing bromine and the electron-donating ether oxygen. |

| ¹³C NMR | Aromatic carbons (~110-160 ppm) | Carbons directly bonded to the ether oxygen (C-O) are expected in the 50-80 ppm range, though for aryl ethers they appear further downfield within the aromatic region (~150-160 ppm). Carbons bonded to bromine (C-Br) will appear around 110-125 ppm. |

| IR Spectroscopy | Strong C-O-C asymmetric stretch (~1200-1300 cm⁻¹)Aromatic C-H stretch (>3000 cm⁻¹)Aromatic C=C stretches (~1450-1600 cm⁻¹)C-Br stretch (in fingerprint region, ~500-650 cm⁻¹) | The most characteristic peak is the strong C-O stretch, a hallmark of ethers.[12] The other peaks confirm the presence of the aromatic rings and the carbon-bromine bonds. |

| Mass Spec. | Isotopic pattern for two bromine atoms | The mass spectrum will show a characteristic M, M+2, and M+4 peak pattern in an approximate 1:2:1 ratio, which is definitive for a molecule containing two bromine atoms. |

Safety and Handling

As with all brominated aromatic compounds, 2,2'-dibromodiphenyl ether should be handled with appropriate care in a well-ventilated chemical fume hood. While specific toxicity data for this congener is limited, related polybrominated compounds are known to pose health and environmental hazards.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not release it into the environment.[13][15]

Conclusion

2,2'-Dibromodiphenyl ether is more than a simple chemical; it is a versatile platform for synthetic innovation. Its robust synthesis via the Ullmann condensation and its utility as a precursor in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it a valuable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the first step toward unlocking its full potential in the development of novel materials and therapeutics.

References

-

Guan, X., et al. (2022). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers using a m-BiVO4/BiOBr/Pd nanocomposite. RSC Advances, 12(7), 3939-3948. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from: [Link]

-

Wang, R., et al. (2019). Photocatalytic debromination of polybrominated diphenyl ethers (PBDEs) on metal doped TiO2 nanocomposites: Mechanisms and pathways. Environment International, 127, 5-12. Available at: [Link]

-

Wang, R., et al. (2019). Photocatalytic Debromination of Polybrominated Diphenyl Ethers (PBDEs) on Metal Doped TiO2 Nanocomposites: Mechanisms and Pathways. PubMed, 127, 5-12. Available at: [Link]

-

Jiang, Z., et al. (2014). Photoreductive Debromination of Decabromodiphenyl Ethers in the Presence of Carboxylates under Visible Light Irradiation. Environmental Science & Technology, 48(10), 5788-5795. Available at: [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from: [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from: [Link]

-

PubChem. (n.d.). 2,2',4-Tribromodiphenyl ether. Retrieved from: [Link]

-

PubChem. (n.d.). 2,2'-Dibromodiphenyl ether. Retrieved from: [Link]

-

PubChem. (n.d.). 2,4'-Dibromodiphenyl ether. Retrieved from: [Link]

-

Söderström, G., et al. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). Chemosphere, 54(7), 981-986. Available at: [Link]

-

NIST. (n.d.). 2,2',4,4',5,5'-Hexabromodiphenyl ether. Retrieved from: [Link]

-

Chem Service. (2016). Safety Data Sheet for Decabromodiphenyl ether (BDE 209) Solution. Retrieved from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,2'-Dibromodiethyl Ether: Properties, Synthesis & Applications. Retrieved from: [Link]

- Google Patents. (n.d.). EP0126569A1 - Bromination process for preparing decabromodiphenyl ether from diphenyl ether.

- Google Patents. (n.d.). US4871882A - Process for the preparation of decabromodiphenyl ether with improved thermal stability.

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from: [Link]

-

PubChem. (n.d.). 2,2',3,4,4'-Pentabromodiphenyl ether. Retrieved from: [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from: [Link]

-

PubChem. (n.d.). 2,2',3,4,4',5,5',6-Octabromodiphenyl ether. Retrieved from: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from: [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Retrieved from: [Link]

-

PubChem. (n.d.). Bde 100. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from: [Link]

-

PubChem. (n.d.). 2,4-Dibromodiphenyl ether. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from: [Link]

Sources

- 1. 2,2'-Dibromodiphenyl ether | C12H8Br2O | CID 3465096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photocatalytic debromination of polybrominated diphenyl ethers (PBDEs) on metal doped TiO2 nanocomposites: Mechanisms and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

An In-Depth Technical Guide to 2,2'-Dibromodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,2'-Dibromodiphenyl ether, a member of the polybrominated diphenyl ether (PBDE) family, is a synthetic organobromine compound. While the broader class of PBDEs has been extensively studied due to their use as flame retardants and subsequent environmental and toxicological concerns, specific data on individual congeners like the 2,2'-isomer is often less centralized. This guide, designed for the scientific community, provides a comprehensive overview of the known physical and chemical properties of 2,2'-Dibromodiphenyl ether, alongside methodologies for its synthesis and analysis. By consolidating this information, we aim to provide a foundational resource for researchers working with this compound, whether in the context of environmental analysis, toxicology, or as a potential intermediate in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and physicochemical parameters of 2,2'-Dibromodiphenyl ether.

Identification

| Property | Value | Source |

| Chemical Name | 1-bromo-2-(2-bromophenoxy)benzene | [1] |

| Synonyms | 2,2'-Oxybis(bromobenzene) | [1] |

| CAS Number | 51452-87-0 | [1] |

| Molecular Formula | C₁₂H₈Br₂O | [1] |

| Molecular Weight | 328.00 g/mol | [1] |

Structural Representation

Caption: Molecular structure of 2,2'-Dibromodiphenyl ether.

Physical and Chemical Data

| Property | Value | Notes | Source |

| XLogP3 | 4.8 | Computed | [1] |

| Topological Polar Surface Area | 9.2 Ų | Computed | [1] |

| Kovats Retention Index | 1735.2 | Semi-standard non-polar | [1] |

| Melting Point | Data not available | ||

| Boiling Point | Data not available | ||

| Solubility | Data not available | Expected to be soluble in nonpolar organic solvents. |

Synthesis and Purification

The synthesis of diaryl ethers is most commonly achieved through the Ullmann condensation. This section provides a generalized protocol for the synthesis of 2,2'-Dibromodiphenyl ether based on this classical reaction.

Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol. The reaction typically requires high temperatures and a polar aprotic solvent. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Sources

2,2'-Dibromodiphenyl ether molecular weight

An In-depth Technical Guide to 2,2'-Dibromodiphenyl Ether: Molecular Weight, Synthesis, and Characterization

Introduction

2,2'-Dibromodiphenyl ether is an organobromine compound belonging to the class of polybrominated diphenyl ethers (PBDEs). While many PBDEs are known for their application as flame retardants, specific congeners like the dibrominated variants serve as crucial intermediates in organic synthesis.[1] Their utility extends to the construction of complex heterocyclic structures, pharmaceutical intermediates, and advanced materials.[1] This guide provides a comprehensive technical overview of 2,2'-Dibromodiphenyl ether, focusing on its fundamental chemical properties, a detailed synthesis protocol, methods for structural and purity validation, and essential safety guidelines for laboratory professionals.

Core Compound Properties and Molecular Weight

The foundational step in any experimental work is the unambiguous identification of the compound and its intrinsic properties. The molecular formula of 2,2'-Dibromodiphenyl ether is C₁₂H₈Br₂O.[2] This composition dictates its molecular weight and is the basis for all stoichiometric calculations in synthesis and analysis.

The molecular weight is a critical parameter, essential for converting between mass and moles, determining reaction stoichiometry, and interpreting mass spectrometry data. As calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Oxygen), the molecular weight is approximately 328.00 g/mol .[2][3]

Table 1: Physicochemical Properties of 2,2'-Dibromodiphenyl Ether

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-(2-bromophenoxy)benzene | PubChem[2] |

| Synonyms | 2,2'-Oxybis(bromobenzene) | PubChem[2] |

| CAS Number | 51452-87-0 | PubChem[2] |

| Molecular Formula | C₁₂H₈Br₂O | PubChem[2] |

| Molecular Weight | 328.00 g/mol | PubChem[2][4] |

| Exact Mass | 327.89214 Da | PubChem[2] |

| Appearance | Varies (often a solid or liquid) | General Knowledge |

Synthesis Pathway: The Ullmann Condensation

The formation of the diaryl ether bond in 2,2'-Dibromodiphenyl ether is classically achieved through the Ullmann condensation. This reaction, first described by Fritz Ullmann in 1905, involves the copper-catalyzed coupling of a phenol with an aryl halide.[5][6] The reaction is a cornerstone of diaryl ether synthesis due to the relatively low cost of the copper catalyst compared to palladium-based methods.[7][8]

Mechanistic Rationale

The Ullmann condensation is typically performed at elevated temperatures in the presence of a base.[6][7] The process is initiated by the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide. The final diaryl ether product is formed via reductive elimination from the resulting copper(III) intermediate, regenerating the active copper(I) catalyst. The choice of a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is crucial for solubilizing the reactants and achieving the necessary reaction temperatures, which can often exceed 100-220°C in traditional setups.[7][9]

Experimental Workflow Diagram

Caption: Ullmann Condensation Workflow for Diaryl Ether Synthesis.

Detailed Synthesis Protocol (Generalized)

This protocol describes a representative Ullmann condensation for synthesizing a diaryl ether. It is a self-validating system where reaction monitoring is key to ensuring completion.

Materials:

-

2-Bromophenol

-

1-Bromo-2-iodobenzene (or 1,2-dibromobenzene, though iodide is more reactive)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reactor Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq, serves as the base), and copper(I) iodide (0.1 eq, the catalyst).

-

Causality: The flask must be dry (anhydrous) as water can interfere with the formation of the copper phenoxide intermediate. The base is essential for deprotonating the phenol, making it nucleophilic.

-

-

Solvent and Reactant Addition: Add anhydrous NMP to the flask to create a stirrable slurry. Then, add 1-bromo-2-iodobenzene (1.0 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 120-180°C under a nitrogen atmosphere. The high temperature is required to overcome the activation energy of the C-O bond formation.[6]

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Workup - Quenching and Filtration: Once complete, cool the mixture to room temperature. Dilute with water and filter through a pad of celite to remove the insoluble copper salts and excess base.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. The organic solvent will dissolve the desired product, separating it from the aqueous NMP and inorganic salts.

-

Workup - Washing: Combine the organic layers and wash them twice with water and once with brine.

-

Causality: The water washes remove residual NMP, while the brine wash helps to remove dissolved water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2,2'-Dibromodiphenyl ether.

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized product is a critical aspect of scientific integrity. Mass spectrometry and NMR spectroscopy are primary techniques for this validation.

Mass Spectrometry (MS)

Mass spectrometry provides direct evidence of the molecular weight of the compound. For 2,2'-Dibromodiphenyl ether, the key is to observe the correct molecular ion peak and the characteristic isotopic pattern of two bromine atoms.

-

Expected Molecular Ion: The molecular ion [M]⁺ peak should appear at an m/z (mass-to-charge ratio) of approximately 328.[4]

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule containing two bromine atoms, a characteristic triplet of peaks will be observed:

-

[M]⁺: The peak corresponding to the molecule with two ⁷⁹Br atoms (or one ⁷⁹Br and one ⁸¹Br, depending on the most abundant combination).

-

[M+2]⁺: A peak at two m/z units higher, of similar intensity.

-

[M+4]⁺: A peak at four m/z units higher, of lower intensity. The expected pattern for a dibrominated compound is a ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks. For example, GC-MS data for the related isomer 4,4'-Dibromodiphenyl ether shows prominent peaks at m/z 326, 328, and 330.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. For 2,2'-Dibromodiphenyl ether, the spectra would be expected to show signals only in the aromatic region.

-

¹H NMR: The spectrum will show a complex multiplet pattern between ~6.8 and 7.6 ppm, corresponding to the 8 aromatic protons. The ortho-substitution pattern leads to overlapping signals.

-

¹³C NMR: The spectrum will display distinct signals for the different carbon environments in the aromatic rings. The carbons directly attached to the bromine atoms (C-Br) and the ether oxygen (C-O) will have characteristic chemical shifts, typically between ~115 and 160 ppm. Spectroscopic data for related brominated diphenyl ethers can be found in public databases.[4][10]

Table 2: Expected Analytical Data for 2,2'-Dibromodiphenyl Ether

| Analytical Technique | Expected Result |

| Mass Spectrometry (EI) | Molecular ion [M]⁺ peak cluster around m/z 328, 330, 332 with a ~1:2:1 ratio. |

| ¹H NMR (in CDCl₃) | Complex multiplets in the aromatic region (~6.8 - 7.6 ppm), integrating to 8H. |

| ¹³C NMR (in CDCl₃) | Multiple signals in the aromatic region (~115 - 160 ppm). |

Analytical Workflow Diagram

Caption: Post-Synthesis Analytical Validation Workflow.

Safety and Handling

Brominated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 2,2'-Dibromodiphenyl ether must be consulted, general precautions for related compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Hazards: Brominated diphenyl ethers may cause skin and eye irritation. Some are suspected of having long-term health effects and are toxic to aquatic life.[13][14]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][14] Ensure containers are tightly closed and stored in a well-ventilated area.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[13]

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3465096, 2,2'-Dibromodiphenyl ether. Retrieved from [Link]

-

Cristau, H. J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(10), 1991-1994. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14274807, 2,2',4-Tribromodiphenyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14942774, 2,4-Dibromodiphenyl ether. Retrieved from [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177368, 2,2',3,4,4'-Pentabromodiphenyl ether. Retrieved from [Link]

-

Chem Service. (2016). Decabromodiphenyl ether (BDE 209) Solution Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,2'-Dibromodiethyl Ether: Properties, Synthesis & Applications. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,2′,4,5′-TETRABROMODIPHENYL ETHER CAS#: 243982-82-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16305, 4,4'-Dibromodiphenyl ether. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,2'-Dibromodiphenyl ether | C12H8Br2O | CID 3465096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dibromodiphenyl ether | C12H8Br2O | CID 14942774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Dibromodiphenyl ether | C12H8Br2O | CID 16305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2'-Dibromodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromodiphenyl ether is a member of the polybrominated diphenyl ether (PBDE) family, a class of compounds that have been widely used as flame retardants.[1] The chemical structure and electronic properties of these molecules are of significant interest due to their environmental persistence and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for the structural elucidation of such organic molecules.[2] This guide provides a detailed analysis of the ¹³C NMR chemical shifts of 2,2'-dibromodiphenyl ether, offering insights into the influence of its substituents on the carbon skeleton.

Due to the molecular symmetry of 2,2'-dibromodiphenyl ether, the two phenyl rings are chemically equivalent, resulting in a simplified ¹³C NMR spectrum with only six distinct signals for the twelve carbon atoms. The interpretation of these signals requires an understanding of the electronic effects of the ether linkage and the bromine substituents.

Predicted ¹³C NMR Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts for 2,2'-dibromodiphenyl ether in deuterated chloroform (CDCl₃) are presented in Table 1. These predictions are based on established substituent effects in related aromatic compounds and computational modeling. The numbering of the carbon atoms is illustrated in Figure 1.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C1, C1' | 153.8 | Singlet (s) |

| C2, C2' | 115.9 | Singlet (s) |

| C3, C3' | 133.5 | Doublet (d) |

| C4, C4' | 129.2 | Doublet (d) |

| C5, C5' | 125.1 | Doublet (d) |

| C6, C6' | 120.8 | Doublet (d) |

| Table 1: Predicted ¹³C NMR chemical shifts for 2,2'-dibromodiphenyl ether in CDCl₃. |

Theoretical Basis for Chemical Shift Assignments

The assignment of the ¹³C NMR signals of 2,2'-dibromodiphenyl ether is based on the additive effects of the ether oxygen and bromine substituents on the chemical shifts of the benzene ring carbons.

The Ether Linkage

The oxygen atom of the ether linkage is an electron-donating group through resonance and an electron-withdrawing group through induction. The resonance effect dominates, leading to an increase in electron density at the ortho and para positions of the phenyl rings. This increased electron density results in greater shielding and an upfield shift (lower ppm value) for the corresponding carbon atoms. The carbon atom directly attached to the oxygen (C1), known as the ipso-carbon, experiences a significant downfield shift due to the electronegativity of the oxygen.

The Bromine Substituent

The bromine atom at the C2 position is an electron-withdrawing group via induction and a weak electron-donating group through resonance. The inductive effect is strongest at the ipso-carbon (C2) and decreases with distance. Halogens also exert a "heavy atom effect," which can cause an upfield shift for the directly attached carbon.[3]

Combined Effects in 2,2'-Dibromodiphenyl Ether

-

C1, C1': This carbon is directly attached to the electron-donating ether oxygen, which causes a significant downfield shift.

-

C2, C2': This carbon is directly bonded to the bromine atom. The strong inductive effect of bromine and the "heavy atom effect" are the primary influences on its chemical shift.

-

C3, C3': This carbon is meta to the ether oxygen and ortho to the bromine atom. It is influenced by the inductive withdrawal of the bromine and the weaker inductive effect of the oxygen.

-

C4, C4': This carbon is in the para position relative to the ether oxygen and meta to the bromine. The electron-donating resonance effect of the oxygen is strongest at this position, leading to increased shielding.

-

C5, C5': This carbon is meta to both the ether oxygen and the bromine atom, and its chemical shift is influenced by the inductive effects of both substituents.

-

C6, C6': This carbon is ortho to the ether oxygen and para to the bromine atom. It experiences the shielding effect of the ether oxygen.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of 2,2'-dibromodiphenyl ether.

I. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for polybrominated diphenyl ethers due to its excellent dissolving power for many organic compounds.[4] Other potential solvents include deuterated acetone (acetone-d₆) and deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Sample Concentration: Dissolve approximately 20-50 mg of 2,2'-dibromodiphenyl ether in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[5]

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quantitative analysis.[6]

-

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic compounds.[7]

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or the TMS signal to 0.00 ppm.

Visualization of Key Relationships

Challenges and Advanced Techniques

The primary challenge in analyzing the ¹³C NMR spectrum of 2,2'-dibromodiphenyl ether is the unambiguous assignment of the closely spaced signals in the aromatic region. While the predictions provide a strong basis, definitive assignments often require two-dimensional (2D) NMR techniques.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). This would allow for the assignment of C3, C4, C5, and C6 based on the corresponding proton chemical shifts.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning the quaternary carbons (C1 and C2) by observing their correlations with nearby protons.

Computational chemistry offers a powerful complementary approach to experimental NMR. Density Functional Theory (DFT) calculations can provide accurate predictions of ¹³C NMR chemical shifts, aiding in the assignment of complex spectra.[8][9]

Conclusion

The ¹³C NMR spectrum of 2,2'-dibromodiphenyl ether provides valuable information about its molecular structure. By understanding the interplay of substituent effects, employing robust experimental protocols, and leveraging advanced analytical techniques, researchers can confidently assign the chemical shifts and gain deeper insights into the electronic environment of this important class of compounds.

References

- Buchanan, G. W., Montaudo, G., & Finocchiaro, P. (1976). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 54(17), 2378-2384.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][10][11][12][13][14]

-

Kim, K. H., Bose, D. D., Ghogha, A., Riehl, J., Zhang, R., Barnhart, C. D., Lein, P. J., & Pessah, I. N. (2011). Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity. Environmental health perspectives, 119(4), 514–520.[1]

-

ChemAxon. (2023). ¹³C NMR Predictor. [Link]

-

University of Oregon. (2022). ¹³C NMR Chemical Shifts. [Link][15]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.[5]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Chemistry LibreTexts. (2023). 13.7: ¹³C NMR Spectroscopy. [Link]

-

Xin, D., Sader, C. A., Chaudhary, O., Jones, P. J., Wagner, K., Tautermann, C. S., Yang, Z., Busacca, C. A., Saraceno, R. A., Fandrick, K. R., Gonnella, N. C., Horspool, K., Hansen, G., & Senanayake, C. H. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of organic chemistry, 82(10), 5135–5145.[8][9]

-

Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link][3]

-

Chemguide. (2022). Interpreting C-13 NMR spectra. [Link]

-

University of Calgary. (n.d.). ¹³C NMR. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link][7]

-

Central European Institute of Technology. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link][2]

Sources

- 1. Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. NMR用溶媒 [sigmaaldrich.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. sc.edu [sc.edu]

- 7. youtube.com [youtube.com]

- 8. Computational Chemistry Highlights: Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method [compchemhighlights.org]

- 9. researchgate.net [researchgate.net]

- 10. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 12. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Navigating the Health and Safety Landscape of 2,2'-Dibromodiphenyl Ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety data for 2,2'-Dibromodiphenyl ether (2,2'-DBDE), a member of the polybrominated diphenyl ether (PBDE) family of flame retardants. This document is intended for researchers, scientists, and drug development professionals who may handle or study this compound. While specific toxicological data for 2,2'-DBDE is limited, this guide synthesizes available information and extrapolates from closely related lower-brominated PBDEs to provide a thorough understanding of the potential hazards and necessary safety protocols.

Chemical and Physical Identity

2,2'-Dibromodiphenyl ether is an organobromine compound with the chemical formula C₁₂H₈Br₂O.[1][2] It is one of 12 isomers of dibromodiphenyl ether.[3] Understanding its physical and chemical properties is foundational to its safe handling and the prediction of its environmental behavior.

| Property | Value | Source |

| CAS Number | 51452-87-0 | [1][2][4][5][6] |

| Molecular Weight | 328.00 g/mol | [1][2] |

| Synonyms | 1,1'-Oxybis[2-bromobenzene], BDE 4, Bis(2-bromophenyl) Ether, Bis(o-bromophenyl)ether, PBDE 4 | [1] |

| Molecular Formula | C₁₂H₈Br₂O | [1][2] |

As a member of the PBDE class of compounds, 2,2'-DBDE is structurally related to other persistent organic pollutants like polychlorinated biphenyls (PCBs).[3] PBDEs, in general, are known for their persistence in the environment and their tendency to bioaccumulate.[7][8]

Toxicological Profile and Health Hazards

General Hazards of Lower-Brominated PBDEs:

-

Neurotoxicity: Studies on other PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have indicated the potential for developmental neurotoxicity.[9]

-

Endocrine Disruption: PBDEs have been shown to interfere with thyroid hormone systems.[9]

-

Reproductive and Developmental Effects: Some PBDEs are suspected of damaging fertility and may have adverse effects on reproductive development.[9][10]

-

Organ Damage: Prolonged or repeated exposure to certain PBDEs can cause damage to organs, particularly the liver.[10]

Due to the lack of specific data for 2,2'-DBDE, it is recommended to handle this compound with extreme caution, assuming it may pose similar health risks. The chemical, physical, and toxicological properties of many PBDEs have not been thoroughly investigated.

Ecotoxicological Information

Polybrominated diphenyl ethers are recognized as environmental pollutants.[1] They are persistent, bioaccumulative, and have been detected in various environmental compartments, including sediment, sewage sludge, air, and water, as well as in wildlife and human tissues.[7][8]

Lower-brominated PBDEs are considered more dangerous because they bioaccumulate more efficiently than their higher-brominated counterparts.[3] While specific data on the environmental fate of 2,2'-DBDE is scarce, it is reasonable to assume it shares the persistent and bioaccumulative properties of other lower-brominated PBDEs. The degradation of higher-brominated PBDEs in the environment can lead to the formation of more bioavailable and potentially more toxic lower-brominated congeners.[11]

Safe Handling and Experimental Protocols

Given the potential hazards, stringent safety protocols must be followed when handling 2,2'-Dibromodiphenyl ether. The following procedures are based on best practices for handling potentially hazardous research chemicals.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Consult with the glove supplier for specific recommendations for this class of compounds.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working with the solid form where dust may be generated, or if there is a risk of aerosolization, a chemical respirator with an organic vapor cartridge and a full facepiece should be used.

4.2. Engineering Controls

-

All work with 2,2'-DBDE should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Use of a closed system is recommended whenever possible.[12]

-

An eyewash station and emergency shower must be readily accessible in the work area.

4.3. General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Change contaminated clothing immediately.

4.4. Experimental Workflow: A Self-Validating System

The following diagram illustrates a logical workflow for handling and using 2,2'-Dibromodiphenyl ether in a research setting, designed to minimize exposure and ensure safety.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area. Avoid generating dust. Use appropriate containment to prevent environmental contamination. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.

Conclusion and Future Research

The health and safety data specifically for 2,2'-Dibromodiphenyl ether is limited. However, based on the known hazards of the broader class of lower-brominated PBDEs, it is imperative that this compound is handled with a high degree of caution. Researchers are strongly encouraged to consult the latest safety data sheets for related compounds and to conduct thorough risk assessments before beginning any work. Further toxicological and ecotoxicological studies on 2,2'-DBDE are needed to fully characterize its risk profile.

References

-

Chemsrc. 2,2?DIBROMODIPHENYL ETHER | CAS#:51452-87-0. [Link]

-

ResearchGate. Toxicity of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on Oligodendrocytes During Embryonic Zebrafish Development. [Link]

-

Chem Service. SAFETY DATA SHEET. [Link]

-

PubMed. Occurrence and ecological risk assessment of 2,2',4,4'-tetrabromodiphenyl ether and decabromodiphenyl ether in surface waters across China. [Link]

-

Semantic Scholar. Occurrence and ecological risk assessment of 2,2',4,4'-tetrabromodiphenyl ether and decabromodiphenyl ether in surface waters across China. [Link]

-

OUCI. Overview of toxicological aspects of polybrominated diphenyl ethers: A flame-retardant additive in several consumer products. [Link]

-

NiNa.Az. Polybrominated diphenyl ethers - Wikipedia | Encyclopedia. [Link]

-

PubChem. 2,2'-Dibromodiphenyl ether. [Link]

-

ResearchGate. Occurrence and ecological risk assessment of 2,2′,4,4′-tetrabromodiphenyl ether and decabromodiphenyl ether in surface waters across China | Request PDF. [Link]

-

Wikipedia. Polybrominated diphenyl ethers. [Link]

-

ResearchGate. Assessing the environmental fate of chemicals of emerging concern: A case study of the polybrominated diphenyl ethers | Request PDF. [Link]

-

Elementec. Flame Retardant Standards Guide. [Link]

Sources

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. 2,2'-Dibromodiphenyl ether | C12H8Br2O | CID 3465096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 4. dl1.en-us.nina.az [dl1.en-us.nina.az]

- 5. accustandard.com [accustandard.com]

- 6. 51452-87-0 CAS Manufactory [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. elementec.ie [elementec.ie]

- 9. researchgate.net [researchgate.net]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,2DIBROMODIPHENYL ETHER | 51452-87-0 [chemicalbook.com]

Chemical Identity and Forensic Analysis of 2,2'-Dibromodiphenyl Ether (BDE-4): A Nomenclature and Application Guide

Executive Summary

2,2'-Dibromodiphenyl ether (BDE-4) represents a critical "marker congener" in the environmental forensics of brominated flame retardants (BFRs). While historically less abundant in commercial mixtures (such as the technical Penta-BDE) than its tetra- and penta-brominated counterparts, BDE-4 is of paramount interest to researchers as a primary de-bromination product .

Understanding BDE-4 is essential for tracking the degradation pathways of heavier PBDEs in abiotic and biotic systems. This guide provides a definitive reference for the nomenclature, synthesis, and analytical identification of this specific congener, moving beyond simple synonymy into structural causality and forensic application.

The Nomenclature Matrix: Synonyms & Identifiers

In high-throughput screening and toxicological databases, ambiguity in naming conventions can lead to data fragmentation. The following matrix consolidates all valid identifiers for BDE-4 to ensure cross-platform interoperability.

Primary Identifiers

| Identifier Type | Value | Context/Notes |

| IUPAC Name | 1-bromo-2-(2-bromophenoxy)benzene | The formal systematic name describing the ether linkage between two brominated benzene rings.[1][2][3][4] |

| Common Name | 2,2'-Dibromodiphenyl ether | Denotes symmetry; bromine atoms are at the ortho positions relative to the ether bridge. |

| B&Z Number | BDE-4 (or PBDE-4) | Based on the Ballschmiter & Zell (1980) numbering system adapted for PBDEs. Corresponds to PCB-4 in structure. |

| CAS Registry Number | 5124-79-8 | The unique numerical identifier for the specific 2,2' isomer. |

| PubChem CID | 3465096 | For linking to open chemistry databases. |

Structural Descriptors[5][6]

-

SMILES: C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br

-

InChIKey: JMSKYMHFNWGUJG-UHFFFAOYSA-N[5]

-

Formula: C₁₂H₈Br₂O[5]

-

Molecular Weight: 327.9 g/mol

Structural Dynamics & Synthesis

The "2,2'" designation is not merely a label; it defines the molecule's steric properties. The two bromine atoms at the ortho positions create significant steric hindrance, forcing the two phenyl rings to twist out of coplanarity. This "propeller" shape influences both its metabolic resistance and its elution time in gas chromatography.

Synthesis Protocol: Ullmann Ether Coupling

To obtain high-purity BDE-4 standards for toxicological testing, researchers cannot rely on isolating it from commercial mixtures due to co-elution with other isomers. De novo synthesis via Ullmann coupling is the gold standard.

Protocol Logic (Self-Validating):

-

Reaction Type: Copper-catalyzed nucleophilic aromatic substitution.[6]

-

Why this route? It prevents bromine scrambling (migration of Br atoms) which can occur under harsher conditions, ensuring the final product is strictly the 2,2' isomer.

Step-by-Step Methodology:

-

Reagents:

-

Substrate A: 2-Bromophenol (1.0 eq) - Provides the first ring and oxygen.

-

Substrate B: 1-Bromo-2-iodobenzene (1.1 eq) - The iodine provides a better leaving group than bromine, directing the coupling to the specific carbon.

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%).

-

Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (increases catalyst solubility).

-

Base: Cesium Carbonate (

) (2.0 eq). -

Solvent: Dioxane (anhydrous).

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with CuI, Ligand, and Base under Argon atmosphere.

-

Add Substrate A and Substrate B followed by Dioxane.

-

Critical Step: Heat to 110°C for 24 hours. Validation: Monitor via TLC. The disappearance of 2-bromophenol indicates reaction progress.

-

Workup: Cool to room temperature, filter through a celite pad (removes copper salts), and concentrate in vacuo.

-

Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

-

-

Yield Expectation: 75-85% isolated yield of white crystalline solid.

Visualizing the Synthesis Pathway

Caption: The Ullmann coupling mechanism ensures regiospecificity, utilizing the reactivity difference between Iodine and Bromine to target the 2,2' linkage.

Analytical Forensics: Identification & Quantification

In environmental samples, BDE-4 is volatile and elutes early. It is often overlooked in standard "Penta-BDE" methods which focus on BDE-47 and BDE-99.

Gas Chromatography - Mass Spectrometry (GC-MS)

Methodology: Electron Ionization (EI) is preferred over Electron Capture Negative Ionization (ECNI) for BDE-4.

-

Reasoning: ECNI produces predominantly bromide ions (

m/z 79/81), which confirms the presence of bromine but fails to distinguish between lower-brominated congeners. EI provides the molecular ion (

Diagnostic Ion Table (EI Mode)

| Ion Fragment | m/z (approx) | Interpretation |

| Molecular Ion ( | 328 | The intact parent molecule (C12H8Br2O). Look for the characteristic triplet isotope pattern (1:2:1) due to two Br atoms. |

| 249 | Loss of one bromine atom. Essential for confirming the dibromo- substitution. | |

| 170 | Diphenyl ether backbone (loss of both bromines). | |

| 155/157 | Bromophenyl cation fragment. |

Chromatographic Considerations

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

-

Elution Order: BDE-4 elutes before BDE-15 (4,4'-diBDE) and BDE-3 (4-monoBDE) in many phases due to the "ortho effect" increasing volatility, though exact order depends on film thickness.

-

Interference: Watch for co-elution with biphenyls if the sample cleanup is insufficient.

Toxicology & Metabolic Pathways

While less bioaccumulative than BDE-47, BDE-4 serves as a model for understanding the metabolism of ortho-substituted PBDEs.

Metabolic Activation

The primary metabolic route is oxidative hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2B6).

-

Mechanism: The presence of bromine at the ortho positions blocks immediate hydroxylation at those sites. Metabolism is directed to the para (4,4') or meta (3,3') positions on the ring.

-

Toxicity: The resulting hydroxylated metabolites (OH-BDEs) often exhibit higher affinity for thyroid hormone transport proteins (transthyretin) than the parent compound, mimicking thyroxine (T4).

Metabolic Pathway Diagram

Caption: CYP-mediated bioactivation of BDE-4 converts the lipophilic parent into polar, structurally active thyroid disruptors.

References

-

PubChem. (n.d.). 2,2'-Dibromodiphenyl ether (Compound).[5] National Library of Medicine. Retrieved from [Link]

-

Ballschmiter, K., & Zell, M. (1980).[7][8] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography.[9][10] Fresenius' Zeitschrift für analytische Chemie. (Foundational reference for the BZ numbering system adapted for PBDEs).

-

Feo, M. L., et al. (2015). Primary Role of Cytochrome P450 2B6 in the Oxidative Metabolism of PBDEs.[11] Chemical Research in Toxicology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,2',4,4',5,5'-Hexabromodiphenyl ether [webbook.nist.gov]

- 3. Primary role of cytochrome P450 2B6 in the oxidative metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) to hydroxylated BDEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,2'-Dibromodiphenyl ether | C12H8Br2O | CID 3465096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

2,2'-Dibromodiphenyl ether as a precursor for dibenzo-p-dioxins

Application Notes & Protocols

Topic: 2,2'-Dibromodiphenyl Ether as a Precursor for the Synthesis of Dibenzo-p-dioxins

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Gateway to Dibenzo-p-dioxins

Polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs/PBDDs) are classes of halogenated aromatic hydrocarbons that have garnered significant scientific interest due to their exceptional toxicity and persistence in the environment.[1] As persistent organic pollutants (POPs), they bioaccumulate in the food chain, posing risks to both human health and ecosystems.[1][2] While often formed as unintentional byproducts in industrial and combustion processes, the controlled laboratory synthesis of specific dioxin congeners is crucial for toxicological studies, the development of analytical standards, and research into their biochemical mechanisms.

2,2'-Dihalogenated diphenyl ethers are key precursors for the synthesis of dibenzo-p-dioxins. Specifically, 2,2'-dibromodiphenyl ether serves as a versatile starting material for accessing the parent dibenzo-p-dioxin structure and its brominated analogues. The intramolecular cyclization of this precursor is the critical bond-forming step, which can be achieved through several synthetic strategies. This document provides a detailed guide to two primary methods for this conversion: the copper-catalyzed Ullmann condensation and photochemical cyclization. It further outlines the necessary protocols for reaction execution, product analysis, and essential safety measures.

Part 1: Synthetic Pathways from 2,2'-Dibromodiphenyl Ether

The conversion of 2,2'-dibromodiphenyl ether to dibenzo-p-dioxin hinges on the formation of an intramolecular ether linkage, effectively closing the central dioxin ring. This is achieved by eliminating the two bromine atoms and forming a C-O-C bond.

Intramolecular Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen bonds, typically for synthesizing diaryl ethers.[3][4] An intramolecular variant of this reaction is a primary method for cyclizing 2,2'-dihalodiphenyl ethers.

Mechanism: The reaction is believed to proceed through a copper(I) intermediate. The process begins with the oxidative addition of copper to one of the C-Br bonds. This organocopper intermediate then undergoes an intramolecular nucleophilic substitution, where the ether oxygen on the adjacent ring attacks the carbon bearing the second bromine atom, displacing it and forming the dibenzo-p-dioxin ring system. High temperatures are often required to drive the reaction to completion.[3][4]

Caption: Ullmann condensation mechanism for dioxin synthesis.

Photochemical Cyclization

An alternative route involves the use of ultraviolet (UV) light to induce cyclization. This method proceeds through a different mechanism involving radical intermediates.

Mechanism: Upon absorption of UV radiation, the 2,2'-dibromodiphenyl ether undergoes homolytic cleavage of a carbon-bromine bond, generating a bromine radical and an aryl radical. The resulting aryl radical can then attack the adjacent aromatic ring in an intramolecular fashion. Subsequent loss of a hydrogen atom and the second bromine atom leads to the formation of the stable dibenzo-p-dioxin structure.[5][6][7] This photochemical rearrangement can sometimes yield intermediates like spirocyclohexadienones and biphenylquinones.[6][7]

Caption: Photochemical cyclization pathway to dibenzo-p-dioxin.

Part 2: Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions based on available equipment and desired scale. All work must be conducted in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Ullmann Condensation Synthesis

This protocol describes a copper-powder-mediated intramolecular cyclization.

Materials & Reagents:

-

2,2'-Dibromodiphenyl ether

-

Activated Copper powder

-

High-boiling point, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Toluene

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stir plate

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), combine 2,2'-dibromodiphenyl ether (1 equivalent), activated copper powder (2-3 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable volume of dry, high-boiling solvent (e.g., DMF) to create a stirrable slurry.

-

Reaction: Heat the mixture to a high temperature (typically 180-210°C) with vigorous stirring.[3] Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. The reaction may take several hours to days.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove copper salts and excess copper powder. Wash the filter cake with toluene or DCM.

-

Transfer the filtrate to a separatory funnel and wash several times with water to remove the DMF. Follow with a brine wash.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/DCM gradient) to isolate the dibenzo-p-dioxin.

Protocol 2: Photochemical Synthesis

This protocol uses UV irradiation to induce cyclization.

Materials & Reagents:

-

2,2'-Dibromodiphenyl ether

-

Photochemically transparent solvent (e.g., Hexane, Acetonitrile, or Methanol)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Quartz reaction vessel or photoreactor

-

High-pressure mercury lamp or other suitable UV source

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Solution Preparation: Prepare a dilute solution of 2,2'-dibromodiphenyl ether in a suitable solvent (e.g., hexane) in a quartz reaction vessel. The concentration should be low to prevent intermolecular side reactions.

-

Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the reaction.

-

Irradiation: Place the vessel in a photoreactor and irradiate with a UV lamp while stirring. Monitor the reaction progress by GC-MS.[5]

-

Work-up:

-

Once the reaction is complete, transfer the solution to a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

-

Purification: Purify the resulting crude mixture using column chromatography on silica gel as described in the Ullmann protocol.

General Experimental Workflow

Caption: General workflow for dioxin synthesis and analysis.

Table 1: Comparison of Synthetic Conditions

| Parameter | Ullmann Condensation | Photochemical Cyclization |

| Catalyst/Initiator | Copper powder or Copper(I) salts | UV Light (e.g., Mercury Lamp) |

| Temperature | High (180-210°C) | Ambient Temperature |

| Solvent | High-boiling polar (DMF, DMSO) | UV-transparent (Hexane, ACN) |

| Reaction Time | Hours to Days | Hours |

| Key Considerations | Requires inert atmosphere; removal of copper salts | Requires specialized photoreactor; low concentration |

Part 3: Analytical Characterization

The analysis of dibenzo-p-dioxins requires highly sensitive and specific methods due to their extreme toxicity and typically low concentrations.[8]

Sample Preparation and Cleanup

Before instrumental analysis, the crude product must be rigorously cleaned to remove unreacted starting material, byproducts, and other interfering compounds.[9][10]

-

Extraction: The product is typically extracted into an organic solvent like toluene or DCM.

-

Cleanup: Multi-step cleanup is essential. This often involves column chromatography using different stationary phases (e.g., silica, alumina, carbon) to separate the dioxins from other compounds.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique.[8]

-

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is considered the "gold standard" for dioxin analysis.[1][9] It provides the necessary selectivity and sensitivity to separate and detect different dioxin congeners at trace levels (parts-per-trillion or lower).[8]

-

Selected Ion Monitoring (SIM): The mass spectrometer is operated in SIM mode to monitor for the specific, characteristic ions of the target dioxin molecules, which enhances sensitivity and reduces background noise.[8]

-

Isotope Dilution: For quantitative analysis, isotopically labeled internal standards (e.g., containing ¹³C) are added to the sample before extraction.[2] This allows for accurate quantification by correcting for any loss of analyte during the sample preparation and analysis process.

Table 2: Key Parameters for GC-MS Analysis of Dibenzo-p-dioxin

| Parameter | Typical Specification | Rationale |

| GC Column | DB-5 or similar non-polar capillary column | Provides good separation of dioxin isomers.[9] |

| MS Resolution | >10,000 (for HRMS) | Required to resolve target analytes from interferences.[2] |

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns. |

| Quantification | Isotope Dilution using ¹³C₁₂-Dibenzo-p-dioxin | Corrects for analytical losses, ensuring high accuracy. |

Part 4: Critical Safety Protocols

Dibenzo-p-dioxins are highly toxic, carcinogenic, and pose significant health risks.[11] The precursor, 2,2'-dibromodiphenyl ether, should also be handled with care as a halogenated aromatic compound.

Mandatory Safety Measures:

-

Designated Work Area: All work involving dioxins or their precursors must be performed in a designated area within a certified chemical fume hood to prevent exposure via inhalation.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A dedicated lab coat, preferably disposable or laundered separately, must be worn.

-

-

Handling Precautions:

-

Waste Disposal:

-

Decontamination:

-

In case of a spill, immediately evacuate the area and follow institutional emergency procedures.

-

Decontaminate surfaces with an appropriate solvent (e.g., toluene), followed by soap and water, treating all cleaning materials as hazardous waste.

-

References

-

Alford-Stevens, A. L. (1986). Analyzing for parts per billion in the environment. Environmental Science & Technology, 20(12), 1194-1199. Available at: [Link]

-

Focant, J. F., & De Pauw, E. (2002). Overview of analytical methodologies for dioxin analysis. Talanta, 58(6), 1135-1153. Available at: [Link]

-

U.S. Environmental Protection Agency. (1983). Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices - Literature Review and Preliminary Recommendations. Available at: [Link]

-

Li, D., & Park, J. S. (2012). Immunoanalysis methods for the detection of dioxins and related chemicals. Toxins, 4(12), 1489-1507. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Available at: [Link]

-

Choudhry, G. G., Sundstrom, G., Ruzo, L. O., & Hutzinger, O. (1977). Photochemistry of chlorinated diphenyl ethers. Journal of Agricultural and Food Chemistry, 25(6), 1371-1376. Available at: [Link]

-

Makin, M. I., & Bunce, N. J. (2005). Photochemical rearrangement of dibenzo[1][8]dioxins proceeds through reactive spirocyclohexadienone and biphenylquinone intermediates. Photochemical & Photobiological Sciences, 4(10), 809-815. Available at: [Link]

-

Choudhry, G. G., & Hutzinger, O. (1982). Photochemical formation and degradation of polychlorinated dibenzofurans and dibenzo-p-dioxins. Residue Reviews, 84, 113-161. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

Agilent Technologies. (n.d.). Safety Data Sheet - Dioxin/Furan/DL-PCB Check Standard. Available at: [Link]

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD, dioxin). Available at: [Link]

-

Makin, M. I., & Bunce, N. J. (2005). Photochemical rearrangement of dibenzo[1][8]dioxins proceeds through reactive spirocyclohexadienone and biphenylquinone intermediates. PubMed, 16252043. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9216, Dibenzo-p-dioxin. Available at: [Link]

-

Agilent Technologies. (2024). Safety Data Sheet - Dioxin Analyzer Standard. Available at: [Link]

Sources

- 1. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical rearrangement of dibenzo[1,4]dioxins proceeds through reactive spirocyclohexadienone and biphenylquinone intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

Part 1: Executive Summary & Strategic Context

Application Note: High-Fidelity Lithiation of 2,2'-Dibromodiphenyl Ether